5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol
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Overview
Description
5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety. This compound is a derivative of resveratrol, a well-known polyphenol found in various fruits and food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution can be scaled up for industrial synthesis, involving controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃/H₂SO₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
Scientific Research Applications
5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of stilbenes and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and cardioprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Anti-inflammatory Effects: It inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Orcinol: 5-methylbenzene-1,3-diol, another dihydroxybenzene derivative with distinct chemical properties.
Uniqueness
5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol is unique due to the presence of the ethylsulfanyl group, which imparts specific chemical reactivity and potential biological activities not observed in its analogs .
Properties
CAS No. |
873209-44-0 |
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Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-[2-(4-ethylsulfanylphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16O2S/c1-2-19-16-7-5-12(6-8-16)3-4-13-9-14(17)11-15(18)10-13/h3-11,17-18H,2H2,1H3 |
InChI Key |
GXTUPDOHHVKCDF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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